ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O5S/c1-3-33-23(31)15-4-6-16(7-5-15)26-20(29)13-27-19-10-11-34-21(19)22(30)28(24(27)32)17-8-9-18(25)14(2)12-17/h4-12,19,21H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBZOZQJUMOVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[3,2-d]pyrimidine moiety and a fluorinated phenyl group. Its molecular formula is , with a molecular weight of approximately 292.26 g/mol . The structural complexity suggests potential interactions with biological targets.
Molecular Docking Studies
Molecular docking studies have indicated that the compound may interact with specific protein targets through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom enhances electron-withdrawing properties, potentially increasing binding affinity to enzyme active sites . Such interactions are crucial for understanding the compound's mechanism of action.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. It has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other tumor models. The observed IC50 values indicate moderate to high potency against these cancer types .
Inhibition of Enzymatic Activity
The compound has been tested for its inhibitory effects on key enzymes involved in inflammatory processes. For instance, it demonstrated moderate inhibition against cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are significant in mediating inflammatory responses .
Comparative Biological Activity Table
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| Cytotoxicity (MCF-7) | 15.6 | Breast Cancer |
| COX Inhibition | 19.2 | Cyclooxygenase-2 |
| LOX Inhibition | 13.2 | Lipoxygenase |
Study on Anticancer Properties
In a controlled study assessing the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism involving programmed cell death that may be exploited for therapeutic purposes .
Study on Enzyme Inhibition
Another study focused on the compound's ability to inhibit COX and LOX enzymes. The results indicated that the compound could serve as a lead for developing anti-inflammatory drugs due to its dual inhibitory effects on both pathways .
Scientific Research Applications
Structural Properties
The compound has the molecular formula and a molecular weight of approximately 481.5 g/mol. Its complex structure includes a thieno[3,2-d]pyrimidine core that contributes to its biological activity.
Synthesis Techniques
The synthesis of ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate typically involves multi-step organic reactions that include:
- Formation of the thieno[3,2-d]pyrimidine moiety : This step often utilizes heterocyclic chemistry techniques to construct the core structure.
- Acetylation and esterification : These processes modify the compound to enhance its solubility and biological activity.
Medicinal Chemistry
This compound has been studied for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example:
- A study by Wu et al. (2011) explored derivatives with herbicidal properties and found that modifications in the pyrimidine ring significantly influenced biological activity against specific weeds .
Agricultural Science
The compound's potential as a herbicide has garnered attention due to its ability to inhibit weed growth effectively. Research has demonstrated that derivatives of this compound can selectively target dicotyledonous weeds while being less harmful to monocots. This selectivity is crucial for developing sustainable agricultural practices.
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of compounds related to this compound. The structural features contribute to their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The thieno[3,2-d]pyrimidine scaffold is shared with several pharmacologically active analogs. Key structural variations include:
- Substituents on the pyrimidine ring: The 4-fluoro-3-methylphenyl group distinguishes this compound from analogs like ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (), which has a chlorophenyl substituent.
- Linker and terminal groups: The acetamido-benzoate moiety contrasts with Schiff base derivatives in , where a pyrido-thieno-pyrimidinone core is linked to aromatic aldehydes via an amino group.
Computational Similarity Analyses
- Tanimoto and Dice coefficients : Structural similarity metrics (e.g., MACCS fingerprints) quantify overlaps between the query compound and analogs. For example, fluorophenyl-substituted derivatives () may share >70% similarity with the query compound, comparable to phytocompound-SAHA comparisons ().
- Proteomic interaction signatures: Platforms like CANDO () predict multitarget behavior by comparing proteome-wide interaction profiles. Thieno-pyrimidines may cluster with kinase inhibitors or epigenetic modulators due to shared interaction motifs.
Data Table: Key Structural Analogs and Properties
Key Research Findings
- Structural determinants of activity : Fluorine and methyl groups on the phenyl ring (query compound) may enhance metabolic stability compared to chlorophenyl analogs ().
- Scaffold hopping: Replacing the thieno-pyrimidine core with pyrazolo-pyrimidine () or benzo[b]oxazinone () alters target selectivity.
- Computational validation: Hierarchical clustering of bioactivity profiles () supports grouping thieno-pyrimidines with anti-inflammatory or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
